molecular formula C5H2BrFIN B6305799 3-Bromo-6-fluoro-2-iodo-pyridine CAS No. 1805937-15-8

3-Bromo-6-fluoro-2-iodo-pyridine

Cat. No. B6305799
CAS RN: 1805937-15-8
M. Wt: 301.88 g/mol
InChI Key: BEZIQHCXKAEIMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3-Bromo-6-fluoro-2-iodo-pyridine”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . For instance, 2-Iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromine, fluorine, and iodine atoms attached to a pyridine ring. The presence of these halogens contributes to the unique properties of this compound.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 301.88 g/mol. The compound’s empirical formula is C5H2BrFIN.

Safety and Hazards

The safety information available indicates that “3-Bromo-6-fluoro-2-iodo-pyridine” is classified under GHS07 . The hazard statements include H302, indicating that it is harmful if swallowed . The compound is classified as Acute Tox. 4 Oral . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-6-fluoro-2-iodo-pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Its stability and readiness for preparation suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a variety of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the reaction environment .

Biochemical Analysis

Biochemical Properties

3-Bromo-6-fluoro-2-iodo-pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a building block in the preparation of pharmaceuticals and agrochemicals. The compound interacts with various enzymes and proteins, facilitating reactions such as halogenation and cross-coupling. For instance, it can participate in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . The nature of these interactions is primarily based on the electronic effects of the halogen atoms, which can stabilize reaction intermediates and enhance the reactivity of the pyridine ring.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. Alternatively, it can interact with allosteric sites, inducing conformational changes that enhance enzyme function. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene transcription .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of by-products that could have different biological activities. In vitro and in vivo studies have shown that the effects of this compound can change over time, with potential implications for its use in long-term experiments. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are mediated by enzymes such as cytochrome P450s, which play a key role in the metabolism of xenobiotics. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound can affect its accumulation and activity within different tissues, influencing its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s reactivity and interactions with biomolecules .

properties

IUPAC Name

3-bromo-6-fluoro-2-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-2-4(7)9-5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZIQHCXKAEIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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